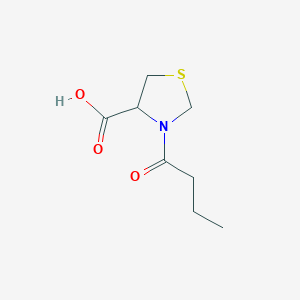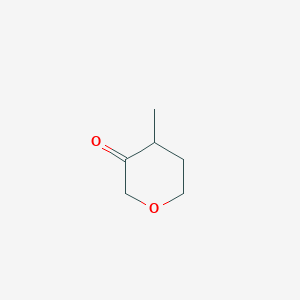
4-Methyloxan-3-one
Overview
Description
4-Methyloxan-3-one, also known as 4-methyltetrahydropyran-3-one, is a volatile organic compound with the molecular formula C6H10O2 and a molecular weight of 114.14 g/mol. It is a colorless liquid with a fruity odor and is commonly used as a solvent in various industries. This compound is notable for its unique chemical and physical properties, making it a valuable subject of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methyloxan-3-one can be synthesized through several methods. One common approach involves the oxidation of 4-methyltetrahydropyran-4-ol using Jones reagent (chromic acid in sulfuric acid) in acetone. The reaction is typically carried out at low temperatures to prevent over-oxidation .
Industrial Production Methods: In industrial settings, this compound is produced through catalytic hydrogenation of 4-methyltetrahydropyran-4-one. This process involves the use of a palladium catalyst under hydrogen gas at elevated pressures and temperatures. The resulting product is then purified through distillation .
Chemical Reactions Analysis
Types of Reactions: 4-Methyloxan-3-one undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: It can be reduced to 4-methyltetrahydropyran-4-ol using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the carbonyl group is attacked by nucleophiles like amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or alcohols in the presence of acid or base catalysts.
Major Products:
Oxidation: Carboxylic acids.
Reduction: 4-methyltetrahydropyran-4-ol.
Substitution: Corresponding amides or esters.
Scientific Research Applications
4-Methyloxan-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions.
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: It is utilized in the production of fragrances and flavorings due to its pleasant odor
Mechanism of Action
The mechanism of action of 4-Methyloxan-3-one involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes, undergoing enzymatic transformations that lead to the formation of biologically active metabolites. These metabolites can then interact with cellular receptors and signaling pathways, modulating various physiological processes .
Comparison with Similar Compounds
4-Methyloxan-3-one can be compared with other similar compounds such as:
2-Methyloxan-4-one: Similar in structure but differs in the position of the methyl group, leading to different chemical reactivity and physical properties.
4-Methyltetrahydropyran-4-one: A precursor in the synthesis of this compound, with distinct chemical properties.
Uniqueness: this compound is unique due to its specific chemical structure, which imparts distinct reactivity and physical properties. Its ability to form stable complexes with various compounds makes it valuable in both research and industrial applications.
Properties
IUPAC Name |
4-methyloxan-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-5-2-3-8-4-6(5)7/h5H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWHGAFJBLCUAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCOCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



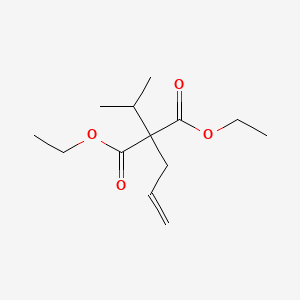

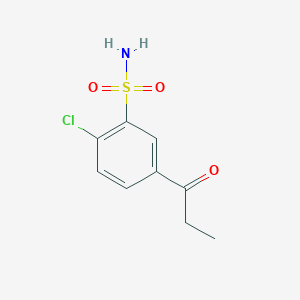
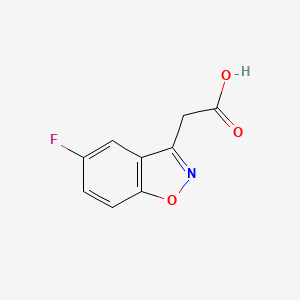
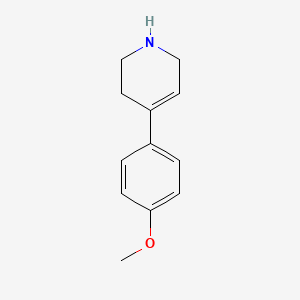

![4-[(5-Chloropyridin-2-yl)oxy]phenol](/img/structure/B3385032.png)
![2-{[4-(3-methoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B3385044.png)
![3-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B3385046.png)


![3-Methyl-2-[(trimethylsilyl)oxy]but-3-enenitrile](/img/structure/B3385063.png)
